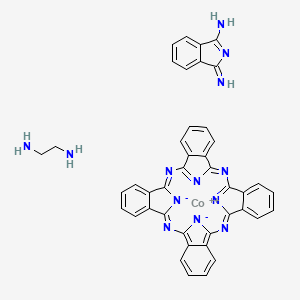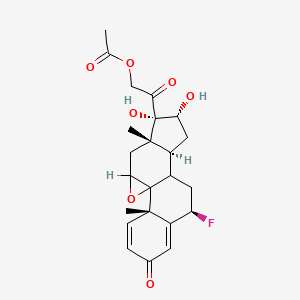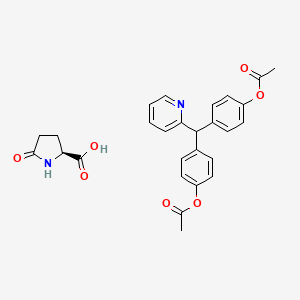![molecular formula C31H52O8 B15182663 2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate](/img/structure/B15182663.png)
2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, mixed esters with 3-(1,2-dihydroxyethoxy)-1,2-propanediol and stearic acid is a complex organic compound. It is a type of ester derived from 1,2-benzenedicarboxylic acid (also known as phthalic acid), 3-(1,2-dihydroxyethoxy)-1,2-propanediol, and stearic acid. Esters are commonly used in various industrial applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves esterification reactions. The general process includes:
Reactants: 1,2-benzenedicarboxylic acid, 3-(1,2-dihydroxyethoxy)-1,2-propanediol, and stearic acid.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is usually carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of such esters may involve continuous processes with automated control systems to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The ester group can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: New esters or other substituted products.
科学研究应用
This compound can have various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of ester hydrolysis and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants.
作用机制
The mechanism of action of this compound depends on its specific application. In general, esters can interact with biological molecules through hydrolysis, where the ester bond is cleaved by enzymes such as esterases. This process releases the constituent acids and alcohols, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
1,2-Benzenedicarboxylic acid, diethyl ester:
1,2-Benzenedicarboxylic acid, dimethyl ester:
Stearic acid esters: Various esters of stearic acid used in cosmetics and lubricants.
Uniqueness
The uniqueness of 1,2-Benzenedicarboxylic acid, mixed esters with 3-(1,2-dihydroxyethoxy)-1,2-propanediol and stearic acid lies in its specific combination of functional groups, which can impart unique physical and chemical properties, making it suitable for specialized applications.
属性
分子式 |
C31H52O8 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC 名称 |
2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H52O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-37-29(33)27-21-18-19-22-28(27)30(34)38-24-26(32)25-39-31(2,35)36/h18-19,21-22,26,32,35-36H,3-17,20,23-25H2,1-2H3/t26-/m0/s1 |
InChI 键 |
OBQZUEOMIZDDJR-SANMLTNESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC[C@@H](COC(C)(O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(COC(C)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


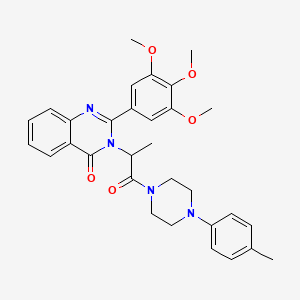
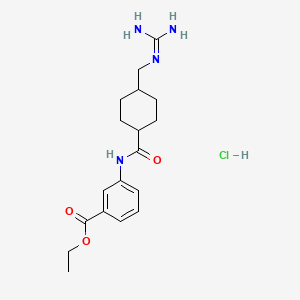
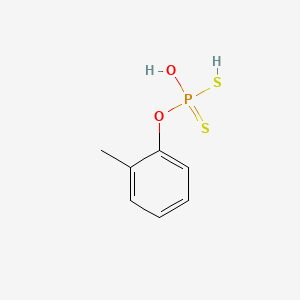
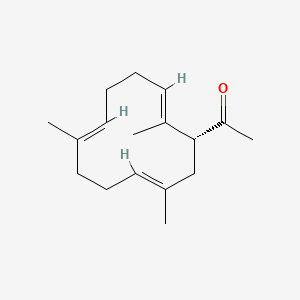
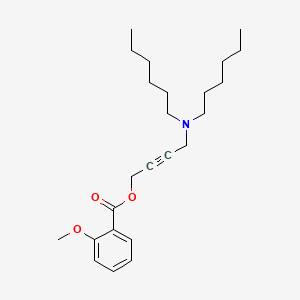
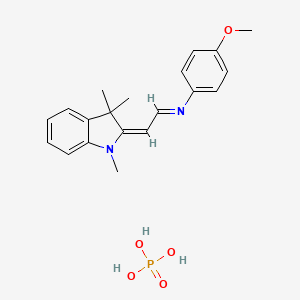
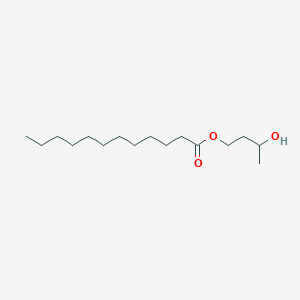
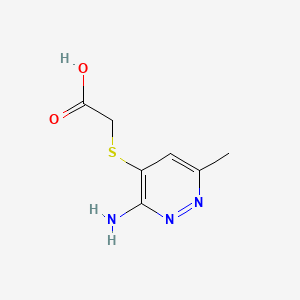
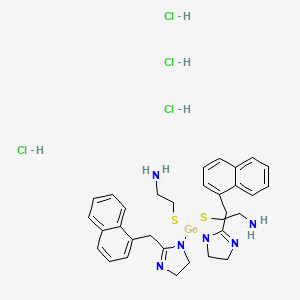
![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)
